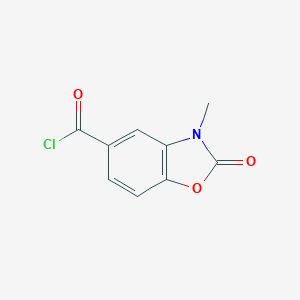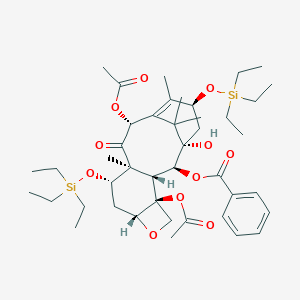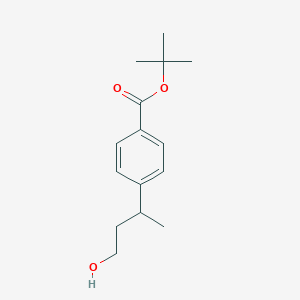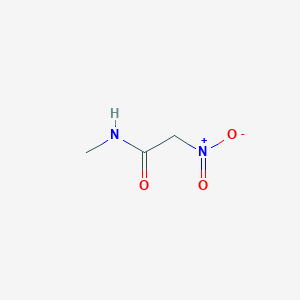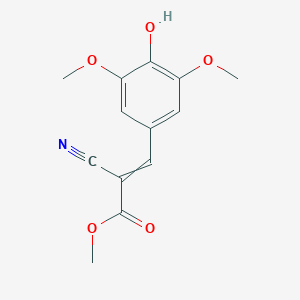
Methyl 2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)acrylate, also known as MMDA-2, is a psychoactive drug that belongs to the phenethylamine and amphetamine classes. MMDA-2 is a structural analog of Mescaline, a naturally occurring psychedelic substance found in several cactus species. MMDA-2 has been investigated for its potential therapeutic applications in various scientific research studies.
Mécanisme D'action
Methyl 2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)acrylate is believed to exert its psychoactive effects by acting as a partial agonist at the 5-HT2A and 5-HT2C receptors in the brain. These receptors are involved in the regulation of mood, emotion, and perception. This compound is also believed to affect the release of neurotransmitters such as dopamine and norepinephrine, which play a role in the regulation of mood and motivation.
Biochemical and Physiological Effects
This compound has been shown to produce a range of biochemical and physiological effects in animal studies. These effects include increased locomotor activity, changes in body temperature, and alterations in heart rate and blood pressure. This compound has also been shown to affect the release of various neurotransmitters, including serotonin, dopamine, and norepinephrine.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Methyl 2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)acrylate in scientific research is that it can be used as a tool for studying the brain's serotonin system. This compound has also been shown to have potential therapeutic applications in treating various psychiatric disorders. However, one limitation of using this compound in lab experiments is that its psychoactive effects can be difficult to control, which can make it challenging to study its effects in a controlled setting.
Orientations Futures
There are several future directions for research on Methyl 2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)acrylate. One area of interest is the potential use of this compound as a therapeutic agent for treating depression and anxiety disorders. Another area of interest is the potential use of this compound in addiction treatment. Additionally, further research is needed to understand the mechanism of action of this compound and its effects on the brain and body.
Conclusion
This compound, or this compound, is a psychoactive drug that has been investigated for its potential therapeutic applications in various scientific research studies. This compound has been shown to affect the brain's serotonin system and has potential therapeutic applications in treating various psychiatric disorders. Further research is needed to fully understand the mechanism of action of this compound and its effects on the brain and body.
Méthodes De Synthèse
The synthesis of Methyl 2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)acrylate involves the reaction of 3,4,5-trimethoxybenzaldehyde with malononitrile, followed by the condensation of the resulting product with methyl acrylate. The final product is obtained after purification through recrystallization.
Applications De Recherche Scientifique
Methyl 2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)acrylate has been studied for its potential therapeutic applications in various scientific research studies. It has been investigated for its potential use as an antidepressant, anxiolytic, and analgesic agent. This compound has also been studied for its potential use in treating drug addiction and as a tool for studying the brain's serotonin system.
Propriétés
Numéro CAS |
150973-64-1 |
|---|---|
Formule moléculaire |
C13H13NO5 |
Poids moléculaire |
263.25 g/mol |
Nom IUPAC |
methyl 2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C13H13NO5/c1-17-10-5-8(6-11(18-2)12(10)15)4-9(7-14)13(16)19-3/h4-6,15H,1-3H3 |
Clé InChI |
RIATTXRBOBWMME-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1O)OC)C=C(C#N)C(=O)OC |
SMILES canonique |
COC1=CC(=CC(=C1O)OC)C=C(C#N)C(=O)OC |
Synonymes |
METHYL 2-CYANO-3-(4-HYDROXY-3,5-DIMETHOXYPHENYL)ACRYLATE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



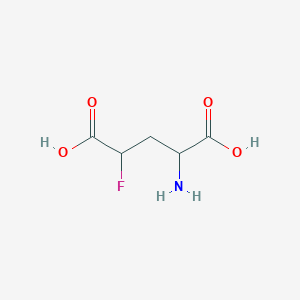

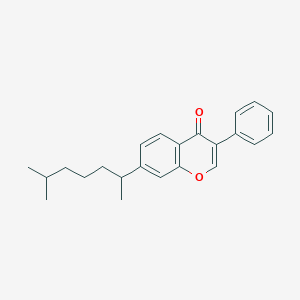
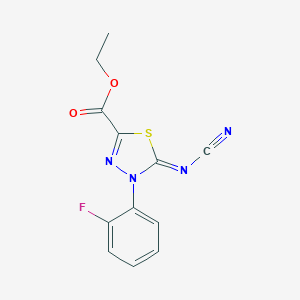
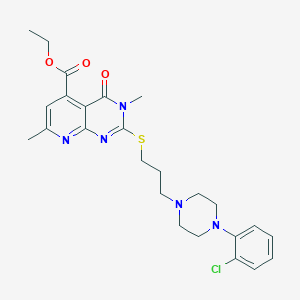
![Dibenzo[a,l]pyrene](/img/structure/B127179.png)
